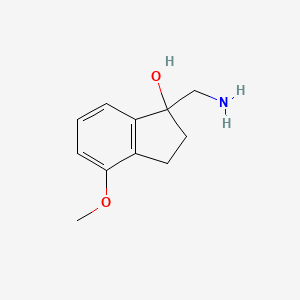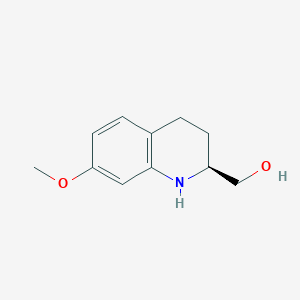
(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol typically involves asymmetric synthesis techniques. One common method is the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, more saturated tetrahydroquinoline compounds, and substituted methoxy derivatives .
Scientific Research Applications
(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- ®-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol
- 7-methoxy-1,2,3,4-tetrahydroquinoline
- 2-methyl-7-methoxy-1,2,3,4-tetrahydroquinoline
Uniqueness
(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its racemic or other enantiomeric forms . This makes it valuable in asymmetric synthesis and chiral drug development .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
[(2S)-7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-5-3-8-2-4-9(7-13)12-11(8)6-10/h3,5-6,9,12-13H,2,4,7H2,1H3/t9-/m0/s1 |
InChI Key |
RKWYRSYHLXKGON-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](N2)CO)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC(N2)CO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





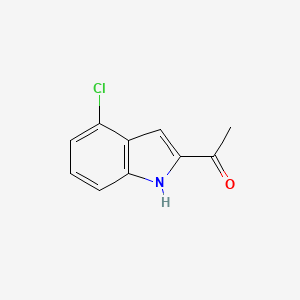



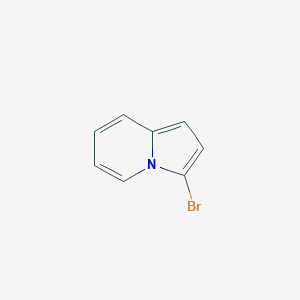
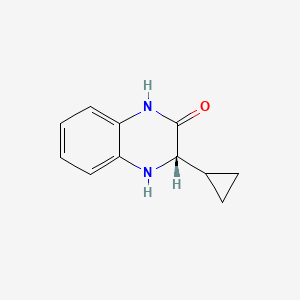
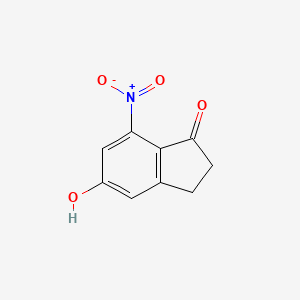
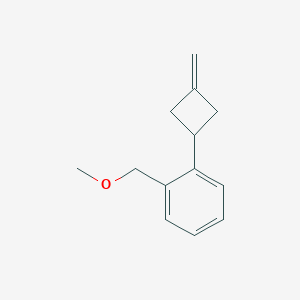
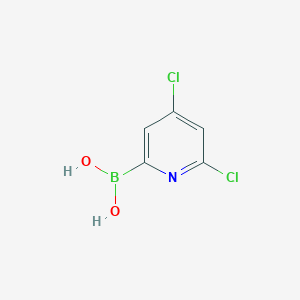
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
